2-(三氟甲基)苯肼

描述

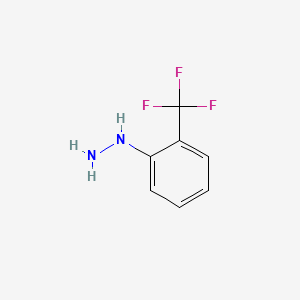

2-(Trifluoromethyl)phenylhydrazine is a chemical compound that is part of a broader class of trifluoromethyl-containing aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The trifluoromethyl group imparts unique electronic and steric properties to the molecules, which can lead to enhanced biological activity, stability, and selectivity in chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 2-(trifluoromethyl)phenylhydrazine often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-trifluoromethylphenyl)acetate can be used as a starting material to synthesize a series of compounds with herbicidal activities, including 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . Another example is the synthesis of 2-(trifluoromethyl)furanones, which can be obtained via Claisen condensation followed by deprotection, and these furanones can further react with hydrazines to yield pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds is characterized by the presence of the electron-withdrawing trifluoromethyl group, which can influence the electronic distribution within the molecule. This effect is evident in the study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, where the presence of the trifluoromethyl group stabilizes the 4H-tautomer both in solution and in the solid state . X-ray diffraction analysis is often employed to establish the regiochemistry of the synthesized compounds, as seen in the reactions of 2-(trifluoromethyl)furanones with hydrazines .

Chemical Reactions Analysis

Trifluoromethyl-substituted phenylhydrazines can undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine can yield trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives, depending on the solvent and temperature conditions . Additionally, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)phenylhydrazine derivatives are influenced by the trifluoromethyl group. This group is known for its high electronegativity and lipophilicity, which can affect the solubility, boiling point, and stability of the compounds. The presence of the trifluoromethyl group can also enhance the acidity of adjacent hydrogen atoms, making these compounds more reactive in certain chemical transformations. The photophysical properties of these compounds can be quite distinct, as demonstrated by the aggregation-induced emission enhancement observed in a thienyl substituted bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine derivative .

科学研究应用

药物中的定量分析

- 药物中的灵敏定量:2-(三氟甲基)苯肼是一种常见的遗传毒性杂质,常用于药物中。Harigaya 等人 (2014) 的一项研究描述了一种使用电感耦合等离子体质谱联用液相色谱 (LC-ICP-MS) 对抗坏血酸中的残留苯肼进行定量分析的新方法。该方法采用 2,3,5-三碘苯甲酰氯作为衍生化试剂,检测限达到 0.06 ppm (Harigaya et al., 2014)。

红细胞衰老研究

- 新生儿红细胞中的氧化应激:Shahal 等人 (1991) 利用苯肼暴露来研究依赖血红蛋白氧化的红细胞衰老机制。该研究强调了新生儿红细胞比成体细胞更广泛的形态变化,表明新生儿细胞对苯肼的敏感性 (Shahal et al., 1991)。

工业应用中的化学反应

- 厌氧胶中的反应:Raftery 等人 (1997) 研究了 1-乙酰-2-苯肼(厌氧胶中的促进剂)在过渡金属离子存在下的反应。该研究提出了厌氧胶的新固化机理,加深了对工业粘合剂工艺的理解 (Raftery et al., 1997)。

保肝作用

- 对肝毒性的保护作用:Valenzuela 和 Guerra (1985) 证明了水飞蓟宾二半琥珀酸酯(一种抗肝毒性成分)对苯肼诱导的肝毒性的保护作用。这项工作使用无血红蛋白灌流系统来证明该化合物在减轻肝脏中谷胱甘肽耗竭和脂质过氧化方面的有效性 (Valenzuela & Guerra, 1985)。

安全和危害

2-(Trifluoromethyl)phenylhydrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

作用机制

Target of Action

Hydrazines, in general, are known to interact with various biological targets

Mode of Action

2-(Trifluoromethyl)phenylhydrazine, like other hydrazines, can react with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine acting as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group . The reaction with the oxygen atom is a dead-end process, forming a reversible hemiketal, while the reaction with the nitrogen atom forms the hydrazone in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of hydrazones can potentially affect various biochemical pathways, depending on the specific aldehydes or ketones involved in the reaction .

Result of Action

The formation of hydrazones can potentially have various effects, depending on the specific aldehydes or ketones involved in the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)phenylhydrazine. For instance, the compound is classified as combustible and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be kept away from strong oxidizing agents . These factors can potentially influence the compound’s stability and efficacy.

属性

IUPAC Name |

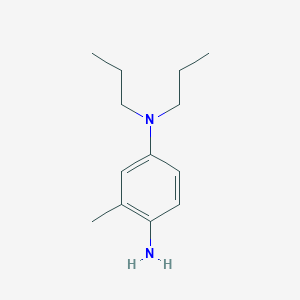

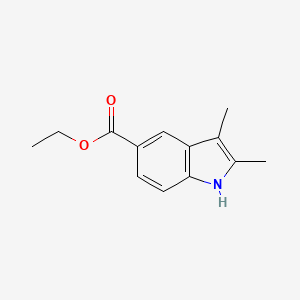

[2-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWQDLBFVSTSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334460 | |

| Record name | 2-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365-34-4 | |

| Record name | [2-(Trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)